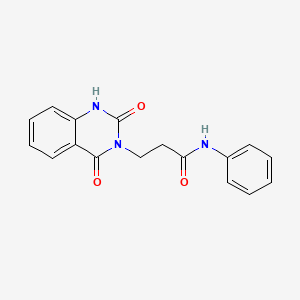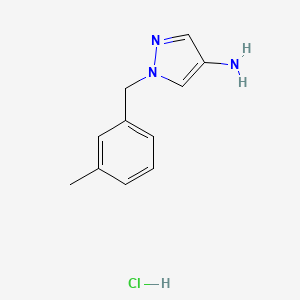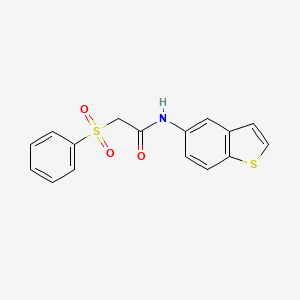
((2,6-Dichlorophenyl)sulfonyl)alanine
カタログ番号:
B2839907
CAS番号:
1008050-81-4
分子量:
298.13
InChIキー:
PAUBDKVONJBMDJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,6-Dichlorophenyl)sulfonyl)alanine is a chemical compound with the molecular formula C9H9Cl2NO4S . It has a molecular weight of 298.13.
Molecular Structure Analysis
The molecular structure of this compound consists of an alanine amino acid core, which is modified by the attachment of a 2,6-dichlorophenylsulfonyl group .Physical and Chemical Properties Analysis
This compound is a solid compound under normal conditions . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.特性
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUBDKVONJBMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pheny...
Cat. No.: B2839824
CAS No.: 896374-60-0
1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-...
Cat. No.: B2839827
CAS No.: 851938-76-6
N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimid...
Cat. No.: B2839828
CAS No.: 799832-67-0
(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]diox...
Cat. No.: B2839829
CAS No.: 127291-63-8
顧客に最も人気
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
Cat. No.: B2839832
CAS No.: 1400744-18-4; 1400744-19-5
5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-ami...
Cat. No.: B2839837
CAS No.: 1235441-81-2; 2135539-69-2

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)

![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)



![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)

![1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2839840.png)



